molecular formula C16H16N2S B4563821 N-2-biphenylyl-N'-cyclopropylthiourea

N-2-biphenylyl-N'-cyclopropylthiourea

Cat. No.: B4563821
M. Wt: 268.4 g/mol
InChI Key: RXCIHHZCBHOGPB-UHFFFAOYSA-N
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Description

N-2-biphenylyl-N'-cyclopropylthiourea is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.10341969 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Spectroscopic Properties : Thiourea derivatives, including structures similar to N-2-biphenylyl-N'-cyclopropylthiourea, have been synthesized and characterized to explore their spectroscopic properties and potential applications. These compounds have shown significant potential due to their unique structures and properties, paving the way for the development of novel materials and pharmaceutical agents (Limban et al., 2011).

Biological Activities and Applications

Antipathogenic Activity : Some thiourea derivatives have been tested for their antipathogenic activities, showing promising results against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents that could combat infections, especially those resistant to conventional antibiotics (Limban et al., 2011).

Enzyme Inhibition and Mercury Sensing : Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, indicating their potential in biochemical and environmental applications. These compounds have shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases. Additionally, their ability to detect mercury suggests applications in monitoring environmental pollution (Rahman et al., 2021).

Mechanistic Studies

Mechanism of Action : The mechanism of action of thiourea derivatives has been explored in various studies, providing insights into their biological effects. These studies contribute to a deeper understanding of how these compounds interact with biological systems, which is crucial for their further development and application in medicine and research (Singh et al., 2015).

Properties

IUPAC Name

1-cyclopropyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c19-16(17-13-10-11-13)18-15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCIHHZCBHOGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.